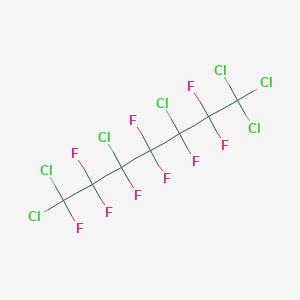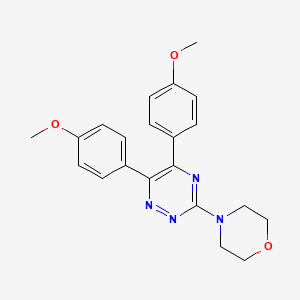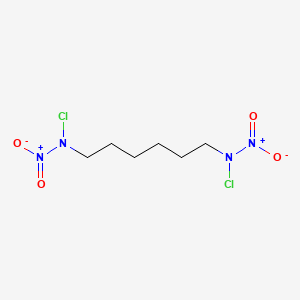
6-(Methoxymethyl)hepta-1,3,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)hepta-1,3,6-triene is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hepta-1,3,6-triene backbone This compound is part of the larger family of heptatrienes, which are known for their conjugated diene systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)hepta-1,3,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific reagents and desired yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methoxymethyl)hepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the triene system into a more saturated hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)hepta-1,3,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive triene system.
Wirkmechanismus
The mechanism of action of 6-(Methoxymethyl)hepta-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Heptatriene: Similar triene system but lacks the methoxymethyl group.
2,5,6-Trimethyl-1,3,6-heptatriene: Contains additional methyl groups, altering its reactivity and properties.
Hepta-1,3,6-triene: Basic triene structure without any substituents.
Uniqueness
6-(Methoxymethyl)hepta-1,3,6-triene is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57217-26-2 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
6-(methoxymethyl)hepta-1,3,6-triene |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2)8-10-3/h4-6H,1-2,7-8H2,3H3 |
InChI-Schlüssel |
ZXRLDHOGGDEBQS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=C)CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



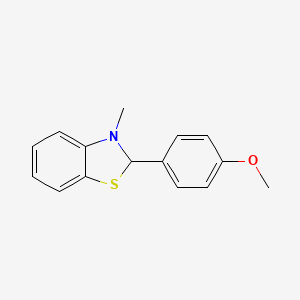
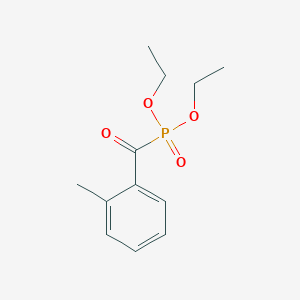
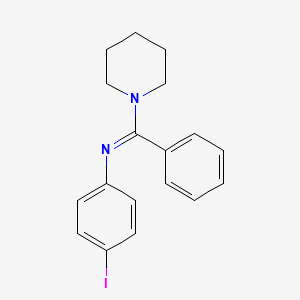
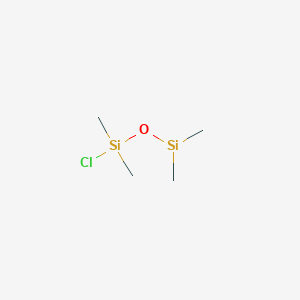
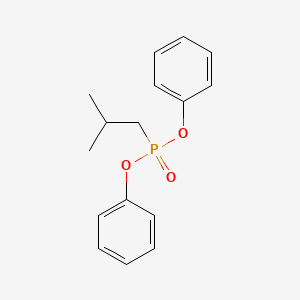
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
